molecular formula C3H6Cl2N2 B12098051 2-Chloro-4,5-dihydro-1H-imidazole hydrochloride

2-Chloro-4,5-dihydro-1H-imidazole hydrochloride

Cat. No.: B12098051
M. Wt: 141.00 g/mol
InChI Key: VRHFDEUVCIAOLJ-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dihydro-1H-imidazole hydrochloride is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure. This compound is part of the imidazole family, which is known for its wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-dihydro-1H-imidazole hydrochloride typically involves the chlorination of 4,5-dihydro-1H-imidazole. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents . The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as nickel or copper can also enhance the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-dihydro-1H-imidazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can have applications in pharmaceuticals and materials science .

Scientific Research Applications

2-Chloro-4,5-dihydro-1H-imidazole hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dihydro-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It can also interact with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,5-dihydro-1H-imidazole hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C3H6Cl2N2

Molecular Weight

141.00 g/mol

IUPAC Name

2-chloro-4,5-dihydro-1H-imidazole;hydrochloride

InChI

InChI=1S/C3H5ClN2.ClH/c4-3-5-1-2-6-3;/h1-2H2,(H,5,6);1H

InChI Key

VRHFDEUVCIAOLJ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)Cl.Cl

Origin of Product

United States

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